molecular formula C9H16O2 B11757358 [(3S)-3-cyclohexyloxiran-2-yl]methanol

[(3S)-3-cyclohexyloxiran-2-yl]methanol

Katalognummer: B11757358
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: JHPCIQWUOSMNLK-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3S)-3-cyclohexyloxiran-2-yl]methanol is an organic compound characterized by a cyclohexyl group attached to an oxirane ring, which is further connected to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-cyclohexyloxiran-2-yl]methanol typically involves the epoxidation of cyclohexene followed by the introduction of a methanol group. One common method is the reaction of cyclohexene with a peracid, such as m-chloroperoxybenzoic acid, to form the corresponding epoxide. This epoxide can then be reacted with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

[(3S)-3-cyclohexyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Cyclohexane-1,2-diol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(3S)-3-cyclohexyloxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(3S)-3-cyclohexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Vergleich Mit ähnlichen Verbindungen

[(3S)-3-cyclohexyloxiran-2-yl]methanol can be compared with other similar compounds such as:

    Cyclohexene oxide: Lacks the methanol group, making it less versatile in certain reactions.

    Cyclohexanol: Does not contain the oxirane ring, limiting its reactivity.

    Epoxycyclohexane: Similar structure but without the methanol group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of the cyclohexyl, oxirane, and methanol functionalities, which provide a wide range of reactivity and applications.

Eigenschaften

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

[(3S)-3-cyclohexyloxiran-2-yl]methanol

InChI

InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8?,9-/m0/s1

InChI-Schlüssel

JHPCIQWUOSMNLK-GKAPJAKFSA-N

Isomerische SMILES

C1CCC(CC1)[C@H]2C(O2)CO

Kanonische SMILES

C1CCC(CC1)C2C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.